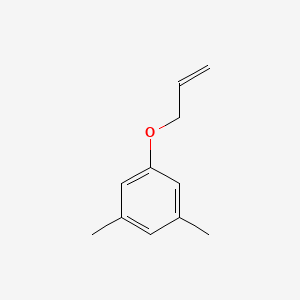

Allyl 3,5-dimethylphenyl ether

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

20531-93-5 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

1,3-dimethyl-5-prop-2-enoxybenzene |

InChI |

InChI=1S/C11H14O/c1-4-5-12-11-7-9(2)6-10(3)8-11/h4,6-8H,1,5H2,2-3H3 |

InChI Key |

ZCWJFWKKNDSYFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC=C)C |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Allyl 3,5 Dimethylphenyl Ether

Pericyclic Reactions: The Claisen Rearrangement of Allyl Aryl Ethers

The Claisen rearrangement is a powerful and well-studied carbon-carbon bond-forming reaction in organic chemistry. wikipedia.orgalfa-chemistry.com Specifically, the aromatic Claisen rearrangement is a thermally induced, intramolecular stackexchange.comstackexchange.com-sigmatropic rearrangement of an allyl aryl ether. libretexts.orgmasterorganicchemistry.com This process involves the concerted reorganization of six electrons within a cyclic transition state, leading to the formation of an ortho-allyl phenol (B47542). libretexts.orglibretexts.org The reaction is typically irreversible due to the subsequent, rapid tautomerization of the dienone intermediate to regenerate a stable aromatic ring, a process that provides a strong thermodynamic driving force. wikipedia.orgmasterorganicchemistry.com

Concerted Mechanism and Transition State Analysis

The mechanism of the Claisen rearrangement is broadly accepted as a concerted pericyclic reaction. wikipedia.orgalfa-chemistry.com This means that the breaking of the ether C-O bond and the formation of the new C-C bond at the ortho position of the aromatic ring occur in a single, continuous step without the formation of discrete ionic or radical intermediates. alfa-chemistry.comlibretexts.org The entire transformation proceeds through a highly ordered, cyclic six-membered transition state. wikipedia.orglibretexts.org First-order kinetics and crossover experiments, which have failed to detect intermolecular products, provide strong evidence for the intramolecular and concerted nature of this rearrangement. wikipedia.org

Elucidation of Cyclic Transition State Geometries

The geometry of the six-membered transition state is a critical factor in determining the stereochemical outcome of the Claisen rearrangement. Computational and experimental studies have shown that the reaction preferentially proceeds through a chair-like transition state geometry. organic-chemistry.orgcaltech.edu This conformation minimizes unfavorable steric interactions between substituents on the allyl group and the aromatic ring. caltech.edu

While the chair conformation is energetically favored, a boat-like transition state is also possible, though generally higher in energy. organic-chemistry.org Reactions proceeding through a boat transition state can lead to different stereochemical or constitutional isomers, although they are typically minor products unless structural constraints in the substrate disfavor the chair pathway. organic-chemistry.org For Allyl 3,5-dimethylphenyl ether, the flexibility of the acyclic ether allows it to readily adopt the lower-energy chair-like arrangement.

Dynamics of Carbon-Carbon and Carbon-Oxygen Bond Formation and Cleavage

While the Claisen rearrangement is defined as a concerted process, detailed mechanistic studies and computational analyses indicate that the bond-forming and bond-breaking events may not be perfectly synchronous. nih.govacs.org The transition state is often described as "asynchronous," where the cleavage of the carbon-oxygen (C4-O) bond is slightly more advanced than the formation of the new carbon-carbon (C1-C6) bond. nih.govacs.orgmdpi.com

This asynchronicity leads to a transition state with significant bis-allyl character. mdpi.com Advanced spectroscopic and theoretical methods, such as the analysis of the Electron Localization Function (ELF), have been used to map the evolution of bonding during the reaction. researchgate.net These studies describe a multi-step pathway within the concerted framework, beginning with the weakening of the C-O bond, followed by the formation of the C-C bond, and culminating in the dearomatization of the phenyl ring to form the cyclohexadienone intermediate. nih.govresearchgate.net

Influence of Aromatic Substitution Patterns on Rearrangement Regioselectivity and Kinetics

Substituents on the aromatic ring can profoundly influence both the rate (kinetics) and the regioselectivity of the Claisen rearrangement. researchgate.netchemrxiv.org The electronic nature and steric profile of these substituents dictate the preferred site of allylic migration and the activation energy of the reaction. stackexchange.comskemman.is

In the case of this compound, the two methyl groups are located at the meta positions relative to the allyloxy group. This substitution pattern leaves two equivalent ortho positions (C2 and C6) and the para position (C4) available for the allyl group migration. The primary rearrangement almost exclusively occurs at an ortho position. wikipedia.org

Electronic Effects on Reaction Pathways

The two methyl groups are electron-donating substituents. nih.gov Electron-donating groups on the aromatic ring generally accelerate the Claisen rearrangement by stabilizing the electron-deficient transition state. nih.govrsc.org

The key issue for this compound is regioselectivity between the two ortho positions (C2 and C6) and the para position (C4). The initial stackexchange.comstackexchange.com-sigmatropic shift occurs at an ortho position. wikipedia.org In meta-substituted allyl aryl ethers, the electronic nature of the substituent governs the regioselectivity. stackexchange.comchemrxiv.org Studies on ethers with a single electron-donating meta-substituent show that rearrangement typically occurs with low selectivity, often favoring migration to the less sterically hindered ortho position (C6). stackexchange.comskemman.is For this compound, the electronic environment at C2 and C6 is identical due to the symmetrical substitution pattern. Therefore, the initial rearrangement is expected to produce 2-allyl-3,5-dimethylphenol (B8795693). A subsequent, higher-energy Cope rearrangement of this intermediate can lead to the formation of 4-allyl-3,5-dimethylphenol. organic-chemistry.org A study on the closely related Crotyl 3,5-dimethylphenyl ether showed the formation of both the ortho- and para-rearranged products. scispace.com

Data Tables

Table 1: General Influence of Meta-Substituents on Aromatic Claisen Rearrangement Regioselectivity

| Substituent Type at Meta-Position | Electronic Effect | Preferred Rearrangement Position | Reference |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Activates the ring, stabilizes positive charge buildup | Tends to favor migration to the less hindered ortho position (C6) or para position | wikipedia.orgchemrxiv.orgskemman.is |

| Electron-Withdrawing (e.g., -Br, -CN) | Deactivates the ring, stabilizes negative charge buildup | Tends to favor migration to the more hindered ortho position (C2) | wikipedia.orgchemrxiv.orgnsf.gov |

Table 2: Expected Products from the Thermal Rearrangement of this compound

| Product Name | Rearrangement Pathway | Notes | Reference |

| 2-Allyl-3,5-dimethylphenol | Initial stackexchange.comstackexchange.com Claisen Rearrangement | Kinetically favored product from direct migration to an ortho position. | wikipedia.orgorganic-chemistry.org |

| 4-Allyl-3,5-dimethylphenol | stackexchange.comstackexchange.com Claisen followed by stackexchange.comstackexchange.com Cope Rearrangement | Thermodynamically favored product, formed via a higher energy pathway. | organic-chemistry.orgscispace.com |

Stereochemical Aspects of the Aromatic Claisen Rearrangement

The aromatic Claisen rearrangement is a thermally induced nih.govnih.gov-sigmatropic rearrangement that converts allyl aryl ethers into ortho-allylphenols. organic-chemistry.org This concerted process is highly stereospecific, with the stereochemistry of the product being dictated by the geometry of the transition state. spcmc.ac.in

The Claisen rearrangement proceeds through a cyclic, six-membered transition state. This transition state can adopt two principal conformations: a chair-like and a boat-like geometry. organic-chemistry.orgspcmc.ac.in In most cases, the reaction preferentially proceeds via the lower-energy chair transition state. organic-chemistry.orguchicago.edu This preference is the foundation of the stereoselectivity observed in the rearrangement. spcmc.ac.in

For this compound, the rearrangement would involve the allyl group migrating to one of the ortho positions of the 3,5-dimethylphenyl ring. The chair transition state is generally more stable because it minimizes steric interactions between the substituents. spcmc.ac.in The boat conformation, being higher in energy, is typically a pathway for the formation of minor side products. organic-chemistry.org However, in sterically constrained systems, the boat transition state may become more favorable. spcmc.ac.in

The general preference for a chair-like transition state has significant stereochemical implications, especially when chiral or substituted allyl groups are involved, as it allows for the predictable transfer of chirality. organic-chemistry.orgspcmc.ac.in

To illustrate the stereoselectivity of the Claisen rearrangement, it is instructive to consider the analogous crotyl 3,5-dimethylphenyl ether system. The geometry of the double bond in the crotyl group directly influences the stereochemistry of the product.

When the (E)-crotyl ether undergoes rearrangement through a chair-like transition state, the methyl group on the allyl chain preferentially occupies an equatorial position to minimize steric strain. This leads to the formation of a product with a specific relative stereochemistry. Conversely, the (Z)-crotyl ether, also proceeding through a chair-like transition state, would place its methyl group in an axial position, resulting in a different diastereomer. This demonstrates a high degree of stereochemical control, where the configuration of the starting material dictates the configuration of the product. scielo.org.bo

This principle of stereoselectivity, governed by the preference for a chair transition state with substituents in equatorial positions, is a cornerstone of the utility of the Claisen rearrangement in synthesis. spcmc.ac.inscielo.org.bo

Kinetic Studies and Mechanistic Interpretations

Kinetic studies of the Claisen rearrangement provide quantitative data on reaction rates and activation parameters, offering deeper mechanistic insights.

The Claisen rearrangement of allyl aryl ethers is typically a first-order reaction, consistent with a concerted, intramolecular mechanism. spcmc.ac.in Kinetic models often analyze the influence of substituents and solvent polarity on the reaction rate.

For allyl aryl ethers, electron-donating groups on the aromatic ring can accelerate the reaction. rsc.org In the case of this compound, the two methyl groups are electron-donating and would be expected to influence the reaction rate. The rearrangement is also sensitive to solvent effects; polar solvents can significantly increase the reaction rate, suggesting a transition state with some degree of polar character. spcmc.ac.innih.gov For instance, studies on the acid-catalyzed Claisen rearrangement of allyl aryl ethers in trifluoroacetic acid have shown a dramatic increase in reaction rate with increasing solvent polarity. rsc.org

Computational models, such as those using density functional theory (DFT), have become invaluable for studying the transition states of Claisen rearrangements. mdpi.comnsf.gov These models help to elucidate the fine details of the reaction mechanism, including the degree of bond-breaking and bond-making in the transition state and the relative energies of the chair and boat conformations. mdpi.comuq.edu.au

| Parameter | Influence on Allyl Aryl Ether Rearrangement |

| Reaction Order | Typically first-order, indicating an intramolecular process. spcmc.ac.in |

| Substituents | Electron-donating groups on the aryl ring generally increase the reaction rate. rsc.org |

| Solvent Polarity | Increased solvent polarity can accelerate the reaction, pointing to a polar transition state. spcmc.ac.innih.gov |

| Catalysis | Lewis and Brønsted acids can catalyze the rearrangement, often at lower temperatures. rsc.org |

Radical Reactions: Hydrogen Atom Transfer (HAT) Processes

Beyond pericyclic reactions, allyl ethers are also known to participate in radical reactions, particularly those involving hydrogen atom transfer (HAT).

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is abstracted by a radical species. rsc.org Allyl ethers, including this compound, exhibit enhanced reactivity in HAT reactions compared to analogous allyl systems without the ether oxygen. frontiersin.org

This increased reactivity is attributed to two main factors:

Lower Bond Dissociation Energy (BDE): The C-H bonds on the α-methylene group (the CH2 group adjacent to the ether oxygen) are weakened. The BDE of these allylic hydrogens is lower than in comparable allyl hydrocarbons, making them more susceptible to abstraction. nih.gov This difference can be around 5 kcal/mol. nih.gov

Higher Electron Density: The ether oxygen atom increases the electron density of the molecule, which can stabilize the transition state of the HAT reaction. frontiersin.org

Quantum chemistry studies have shown that the activation energy (Ea) for HAT from allyl ether monomers is lower than that from other allyl monomers. frontiersin.orgnih.gov This lower energy barrier translates to a higher reaction rate constant (k), making HAT processes more favorable for allyl ethers. frontiersin.org This enhanced reactivity is crucial in processes like radical-mediated polymerization, where the initial HAT step generates the primary allyl radicals that initiate chain propagation. nih.govresearchgate.net

| Property | Allyl Ether Systems | Allyl Hydrocarbon Systems |

| Activation Energy (Ea) for HAT | Lower (e.g., 10.47–12.84 kcal/mol in a studied system) frontiersin.orgnih.gov | Higher (e.g., 12.27–14.06 kcal/mol in a studied system) frontiersin.orgnih.gov |

| Bond Dissociation Energy (BDE) of α-C-H | Lower (e.g., ~79 kcal/mol in a model system) nih.gov | Higher nih.gov |

| Reactivity in HAT | Higher frontiersin.org | Lower frontiersin.org |

Enhanced Reactivity of Allyl Ethers in HAT Reactions

Correlation with Lower Bond Dissociation Energies

The reactivity of allyl ethers, including this compound, in reactions such as hydrogen atom transfer (HAT) is significantly influenced by the energetics of its chemical bonds. Specifically, the carbon-hydrogen (C-H) bonds on the allylic carbon (the carbon atom adjacent to the double bond) are of primary interest. Compared to analogous allyl hydrocarbons, the bond dissociation energy (BDE) of this allylic C-H bond is lowered by approximately 5–10 kcal/mol in allyl ethers. This reduction in BDE means that less energy is required to break the C-H bond, making hydrogen abstraction a more favorable process.

| Bond Type | Typical Bond Dissociation Energy (kJ/mol) | Reference |

| Primary C-H (Alkane) | ~423 | ul.pt |

| Allylic C-H (Hydrocarbon) | ~368 | ucsb.edu |

| Allylic C-H (Ether) | ~320-340 (estimated) |

Note: The data presented is illustrative of the general principles of bond dissociation energies.

Role of Ether Oxygen in Stabilizing Radical Intermediates

Following the homolytic cleavage of an allylic C-H bond, a radical intermediate is formed. The stability of this intermediate is a key determinant of the reaction's feasibility and rate. In allyl ethers like this compound, the adjacent ether oxygen atom plays a crucial role in stabilizing this radical.

This stabilization occurs through hyperconjugation, which involves the overlap of the half-occupied p-orbital of the radical carbon with the non-bonding electron pairs of the ether oxygen. ul.pt This interaction delocalizes the radical's electron density, effectively spreading the instability over a larger molecular framework. The result is a more stable radical intermediate compared to one formed from a simple hydrocarbon. ul.pt This enhanced stability not only facilitates the formation of the radical but also influences the regioselectivity and stereoselectivity of subsequent reaction steps. The delocalization increases the electron density in the C-O bond, which can lead to a shortening of this bond in the radical state. ul.pt

Oxidation Reactions

Formation of Aldehyde and Ketone Derivatives

The allyl group of this compound is susceptible to oxidation, which can lead to the formation of various carbonyl compounds, including aldehydes and ketones. The specific product depends on the oxidizing agent and reaction conditions used. For instance, strong oxidizing agents can cleave the carbon-carbon double bond, a process known as ozonolysis (if ozone is used) or oxidative cleavage. This cleavage would break the allyl group into smaller fragments, potentially forming formaldehyde (B43269) and a phenyl formate (B1220265) derivative which could be further hydrolyzed.

Alternatively, oxidation can occur at the allylic position. Under certain conditions, allylic oxidation can convert the -CH2- group adjacent to the double bond into a carbonyl group, though this is less common for ethers compared to simple alkenes. More typically, allylic ethers may undergo oxidation to form unsaturated aldehydes. For example, palladium-catalyzed oxidation of allylic amides, a related class of compounds, yields β-amino aldehydes. science.gov The oxidation of allylic and benzylic alcohols often competes with etherification, leading to the formation of corresponding aldehydes or ketones. diva-portal.org

Epoxidation Mechanisms of Allyl Ethers

Epoxidation is a characteristic reaction of the alkene functional group in this compound, converting the C=C double bond into a three-membered ring containing an oxygen atom, known as an epoxide or oxirane. This transformation is of significant industrial interest for producing glycidyl (B131873) ethers.

A common and effective method for the epoxidation of aryl allyl ethers involves the use of hydroperoxide oxidants. google.com These reagents serve as the source for the oxygen atom that is incorporated into the epoxide ring. Both inorganic and organic hydroperoxides are employed for this purpose. google.com

Hydrogen Peroxide (H₂O₂): Aqueous hydrogen peroxide is a widely used, environmentally benign oxidant because its primary byproduct is water. bibliotekanauki.pl It is often used in conjunction with a catalyst to achieve efficient epoxidation. bibliotekanauki.plresearchgate.net

Organic Hydroperoxides: Alkyl or aromatic hydroperoxides, such as tert-butyl hydroperoxide (TBHP) and cumene (B47948) hydroperoxide, are also effective oxidants for this transformation. google.comresearchgate.net The use of an anhydrous oxidant like TBHP can sometimes offer advantages by minimizing side reactions, such as epoxide ring-opening, that can be promoted by water. growingscience.com During the reaction, the hydroperoxide is reduced to its corresponding alcohol; for example, TBHP is converted to tert-butanol. google.com

The epoxidation of the relatively unreactive double bond in aryl allyl ethers generally requires a catalyst to proceed at a practical rate and with high selectivity. google.com Transition metal complexes are frequently employed to activate the hydroperoxide and facilitate the oxygen transfer to the alkene. google.com

The general mechanism involves the coordination of the hydroperoxide to the metal center of the catalyst. This coordination polarizes the O-O bond of the hydroperoxide, making the terminal oxygen atom more electrophilic and thus more reactive towards the nucleophilic alkene double bond. The alkene then attacks this electrophilic oxygen atom, leading to the formation of the epoxide ring and the release of the alcohol byproduct.

Various catalytic systems have been developed for the epoxidation of allyl ethers:

Titanium-Based Catalysts: Titanium silicate (B1173343) materials, such as Ti-MWW and Ti-SBA-15, have demonstrated high activity as heterogeneous catalysts for the epoxidation of allyl ethers using hydrogen peroxide or TBHP. researchgate.netgrowingscience.com Titanium salalen complexes have also been used for the syn-selective epoxidation of allylic alcohols and ethers with aqueous hydrogen peroxide. nih.gov

Vanadium and Molybdenum Complexes: Vanadium and molybdenum complexes are well-known catalysts for epoxidation, particularly for allylic alcohols where the hydroxyl group can coordinate to the metal center and direct the epoxidation. wikipedia.org While less common for simple aryl allyl ethers, their principles of activating peroxides are relevant.

Platinum Catalysts: Soft Pt(II) Lewis acid catalysts have shown high activity and unusual selectivity for the epoxidation of terminal alkenes with hydrogen peroxide. doi.org These catalysts function by activating the alkene toward nucleophilic attack by the peroxide. doi.org

The choice of catalyst and oxidant can significantly influence the reaction's efficiency, with studies showing that high conversions (70-90%) of the aryl allyl ether and high selectivity for the epoxide product can be achieved under optimized conditions. google.com

| Catalyst System | Oxidant | Substrate Example | Key Features | Reference(s) |

| Ti-MWW | tert-Butyl Hydroperoxide (TBHP) | Diallyl Ether | High catalyst activity; anhydrous conditions. | growingscience.com |

| Ti-SBA-15 | Hydrogen Peroxide (H₂O₂) | Allyl-glycidyl ether | Mesoporous silica (B1680970) support; aqueous oxidant. | bibliotekanauki.plresearchgate.net |

| Titanium Salalen Complex | Hydrogen Peroxide (H₂O₂) | Chiral Allylic Ethers | High syn-diastereoselectivity. | nih.gov |

| Transition Metal Complexes | Organic/Inorganic Hydroperoxides | Aryl Allyl Ethers | High conversion and selectivity for glycidyl ethers. | google.com |

Note: This table presents examples of catalytic systems used for the epoxidation of various allyl ethers, illustrating the general pathways applicable to this compound.

Reduction Reactions

The reduction of allyl aryl ethers, such as this compound, can be accomplished through catalytic hydrogenation. This process typically involves the use of hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction proceeds to saturate the allyl group's carbon-carbon double bond and can further lead to the cleavage of the ether bond or reduction of the aromatic ring under more strenuous conditions. However, selective hydrogenation to the corresponding saturated ether, Propyl 3,5-dimethylphenyl ether, is achievable under controlled conditions.

Further reduction to yield 3,5-dimethylphenol (B42653) and propane (B168953) occurs via hydrogenolysis of the C-O bond. The formation of the corresponding alcohol, 3,5-dimethylphenyl propanol, from this compound is not a direct hydrogenation route but would involve a rearrangement followed by reduction. For instance, a Claisen rearrangement of this compound would yield an ortho-allyl phenol, which upon hydrogenation would give the corresponding alkyl-substituted phenol.

A study on the asymmetric hydrogenation of α-phenoxy esters to β-chiral primary alcohols utilized a ruthenium-based catalyst. ualberta.ca While not directly involving this compound, this research on similar structures highlights the potential for developing enantioselective hydrogenation methods for related substrates. ualberta.ca The catalyst system, formed in situ from [Ru(1-3:5,6-η5-C8H11)(η6-anthracene)]BF4 and a chiral phosphine (B1218219) ligand, was effective for the dynamic kinetic resolution of α-phenoxy esters, yielding alcohols with high enantiomeric excess. ualberta.ca This suggests that with appropriate catalyst design, the stereocontrolled reduction of functionalized derivatives of this compound could be achieved.

Table 1: Catalyst Systems in Hydrogenation of Related Phenyl Ethers

| Catalyst Precursor | Chiral Ligand | Product Type | Enantiomeric Excess (ee) | Reference |

|---|

Substitution Reactions

Allyl ethers, including this compound, can participate in nucleophilic substitution reactions where the allyl group is displaced by a nucleophile. However, the ether linkage is generally stable and requires specific conditions for cleavage. The reactivity of the allyl group itself is more pronounced. Allylic halides, for instance, are excellent substrates for nucleophilic substitution, proceeding through either SN1 or SN2 mechanisms, which can be complicated by allylic rearrangements. ucalgary.cakahedu.edu.in

In the context of this compound, direct nucleophilic substitution at the allylic carbon is a plausible reaction pathway. The outcome of such reactions is often dependent on the nature of the nucleophile and the reaction conditions. For example, the reaction with strong nucleophiles could lead to the displacement of the 3,5-dimethylphenoxide group.

Research into palladium-catalyzed allylic substitution reactions has shown the versatility of the allyl group as an electrophile. uni-duesseldorf.de In these reactions, a palladium(0) catalyst activates the allyl group, making it susceptible to attack by a wide range of nucleophiles. While the specific use of this compound as a substrate in this context is not extensively detailed in the provided results, the general mechanism is well-established for other allyl ethers and esters.

Cross-Coupling and C-H Activation Reactions

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution affects the rate of a chemical reaction. princeton.edulibretexts.org A primary KIE (typically kH/kD > 2) is observed when a bond to the isotope is broken in the rate-determining step of the reaction. princeton.edu

In the context of reactions involving this compound, KIE studies can provide valuable information about transition state structures. For instance, in C-H activation reactions, replacing a hydrogen atom with deuterium (B1214612) at the site of activation can significantly alter the reaction rate if C-H bond cleavage is rate-limiting. A study on the Ru-catalyzed C-H allylation of 2-phenylpyridine (B120327) with an allyl amine determined an intermolecular KIE of 1.1, suggesting that C-H bond cleavage is not the rate-determining step in that specific catalytic cycle. rsc.org

Another study on the rearrangement of 3-(2,5-Dimethylphenyl)-3-(4-methylphenyl)allyl methyl ether observed a kinetic isotope effect (kH/kD = 4.5), indicating that the C-H bond cleavage is involved in the rate-determining step of this particular rearrangement. u-tokyo.ac.jp Although this is a different molecule, it demonstrates the application of KIE in understanding reactions of substituted allyl aryl ethers.

Table 2: Kinetic Isotope Effects in Related Reactions

| Reaction | Substrate(s) | KIE (kH/kD) | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Ru-catalyzed C-H allylation | 2-phenylpyridine and N-allyl-N-methylaniline | 1.1 | C-H bond cleavage not rate-determining | rsc.org |

Palladium-catalyzed reactions are central to modern organic synthesis, and those involving allyl groups are particularly significant. The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is a prime example. The mechanism generally involves the oxidative addition of a palladium(0) species to an allylic substrate to form a π-allylpalladium(II) complex. This complex then undergoes nucleophilic attack to generate the product and regenerate the palladium(0) catalyst.

The nature of the ligands on the palladium and the reaction conditions, such as the presence of chloride ions, can significantly influence the structure of the intermediate π-allylpalladium complex and the subsequent reaction mechanism. researchgate.net For example, chloride ions can lead to the formation of neutral η1-allyl-palladium(II) chloride complexes instead of cationic (η3-allyl)palladium(II) complexes, which can alter the reactivity and selectivity of the nucleophilic attack. researchgate.net

In the context of this compound, it can serve as an allyl source in palladium-catalyzed cross-coupling reactions. The mechanism would likely proceed through the formation of a (π-allyl)palladium(II) intermediate. The efficiency and selectivity of such a reaction would be influenced by the phosphine ligands attached to the palladium center. Chiral alkene-phosphine hybrid ligands have been shown to be highly effective in palladium-catalyzed asymmetric allylic substitution reactions, achieving high enantioselectivity. uni-duesseldorf.de

Furthermore, the activation of palladium precatalysts is a critical step. Studies on π-allylpalladium complexes with biarylphosphines have shown that their high reactivity can be attributed to the suppression of the formation of unproductive bridged Pd(I)-dimers. acs.org This ensures that a higher concentration of the active Pd(0) catalyst is available in the catalytic cycle.

Ruthenium-Catalyzed C-H Allylation of Arenes

The direct C-H allylation of arenes catalyzed by ruthenium complexes represents a significant advancement in carbon-carbon bond formation, offering an atom-economical and efficient route to valuable allylated molecules. Mechanistic investigations have been pivotal in understanding and optimizing these transformations.

A plausible catalytic cycle for the ruthenium-catalyzed C-H allylation of arenes typically involves several key steps. The process is often initiated by the in-situ generation of a catalytically active ruthenium species from a precursor like [RuCl₂(p-cymene)]₂. This is followed by a C-H bond activation step, where the ruthenium catalyst interacts with the arene substrate, often facilitated by a directing group, to form a ruthenacycle intermediate. Subsequent migratory insertion of the allylic partner into the Ru-C bond and a final product-releasing step, such as reductive elimination or β-hydride elimination followed by reductive elimination, furnishes the allylated arene and regenerates the active catalyst. researchgate.netnih.gov

Detailed mechanistic studies, including kinetic isotope effect (KIE) experiments and computational analysis, have provided deeper insights. For instance, in certain systems, the C-H activation step has been identified as the rate-determining step. researchgate.net Density functional theory (DFT) calculations have been employed to map out the entire reaction pathway, elucidating the relative free energies of intermediates and transition states for processes including C-H activation, migratory insertion, and catalyst regeneration. researchgate.net

The choice of the allylic partner is crucial and can influence the reaction mechanism and outcome. While allyl alcohols and their derivatives are commonly used, the use of other sources like allyl amines has also been explored. nih.govrsc.org The nature of the directing group on the arene substrate also plays a critical role in both the reactivity and regioselectivity of the allylation. researchgate.net

Recent advancements have also explored photo-induced ruthenium-catalyzed C-H allylation, which can proceed at ambient temperatures. In these systems, a cyclometalated ruthenium complex generated in situ can act as both the photocatalyst and the C-H activation catalyst, eliminating the need for an additional photocatalyst. uni-goettingen.de

Furthermore, variations of this methodology have been developed for the meta-allylation of arenes, employing a ruthenium catalyst with an oxidant. Mechanistic studies in these cases have suggested the involvement of a free-radical process. acs.org

The table below summarizes key aspects of a representative ruthenium-catalyzed C-H allylation reaction.

| Entry | Arene Substrate | Allylic Partner | Catalyst System | Key Mechanistic Features |

| 1 | 2-Phenylpyridine | N-allyl-N-methylaniline | [Ru(p-cymene)Cl₂]₂ / AgOAc | Intermolecular KIE of 1.1 suggests C-H activation is not the sole rate-determining step. rsc.org |

| 2 | Acrylamide | Allyl Alcohol | [RuCl₂(p-cymene)]₂ / CsOAc | Reversible C-H bond ruthenation assisted by acetate; C-H bond cleavage is unlikely to be the rate-determining step. nih.gov |

| 3 | Arene with Pyrimidine Directing Group | Alkene | Ru(PPh₃)₃Cl₂ / DTBP | Mechanistic studies indicate a free-radical process for meta-dehydrogenative allylation. acs.org |

These mechanistic investigations are crucial for the rational design of more efficient and selective ruthenium catalysts for C-H allylation reactions, expanding their synthetic utility.

Catalysis in Transformations of Allyl 3,5 Dimethylphenyl Ether

Acid Catalysis for Claisen Rearrangement

The Claisen rearrangement is a ias.ac.inias.ac.in-sigmatropic rearrangement that can be initiated thermally, but the use of acid catalysts significantly lowers the required reaction temperature and can improve selectivity. acs.orgorganic-chemistry.org The replacement of traditional homogeneous acid catalysts with solid, heterogeneous catalysts is a key goal in green chemistry, aiming to reduce environmental impact and simplify product purification. ias.ac.in

Heterogeneous Acid Catalysts

Heterogeneous acid catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often, higher selectivity. Various solid acids have been investigated for the Claisen rearrangement of substituted allyl phenyl ethers.

Solid superacids are materials with an acid strength greater than that of 100% sulfuric acid. UDCaT-5, a zirconia-based solid superacid, has proven to be a highly effective and novel catalyst for the Claisen rearrangement of various substituted allyl phenyl ethers. researchgate.netias.ac.inbegellhouse.com In the rearrangement of Allyl 2,6-dimethylphenyl ether, a close isomer of the subject compound, UDCaT-5 was found to be a superior catalyst compared to others, providing 100% selectivity to the desired 4-Allyl-2,6-xylenol product. begellhouse.combegellhouse.com This high selectivity is a hallmark of the catalyst's performance in these reactions. researchgate.netresearchgate.net

Research on the rearrangement of Allyl 4-methoxyphenyl (B3050149) ether also demonstrated that UDCaT-5 is a robust and superior catalyst, achieving 100% selectivity at 90°C in a chlorobenzene (B131634) solvent. researchgate.net

| Catalyst | Conversion (%) | Selectivity to 4-Allyl-2,6-xylenol (%) | Reference |

|---|---|---|---|

| UDCaT-5 | >95 | 100 | begellhouse.combegellhouse.com |

| Heteropolyacid on Mesoporous Silica (B1680970) | ~60 | 100 | begellhouse.com |

| Cesium Modified Heteropolyacid on Clay | ~45 | 100 | begellhouse.com |

Heteropolyacids (HPAs) are complex proton acids that, when supported on materials with high surface areas like mesoporous silica or clays, function as effective and reusable solid acid catalysts. acs.org For the Claisen rearrangement of Allyl 4-tert-butylphenyl ether, 20% (w/w) dodecatungstophosphoric acid (DTP) supported on hexagonal mesoporous silica (HMS) was identified as a superior catalyst. ias.ac.in This catalyst system proved to be highly selective and reusable. ias.ac.in Other supports for HPAs include alumina (B75360) and activated carbon. acs.org

Similarly, studies involving Allyl 2,6-dimethylphenyl ether have utilized heteropolyacid supported on mesoporous silica and cesium-modified heteropolyacid supported on clay as catalysts. begellhouse.combegellhouse.com Acid-treated clays, such as K-10 montmorillonite, have also been employed as catalysts for these rearrangements. ias.ac.in

Zirconia-based materials are recognized for their stability, tunable acidic properties, and good interaction with supported metals, making them excellent catalyst supports and catalysts in their own right. luxfermeltechnologies.comnih.gov They can be engineered to have defined crystalline structures and high porosity. luxfermeltechnologies.com

UDCaT-5 is a prominent example of a zirconia-based mesoporous superacid. begellhouse.combegellhouse.com It is synthesized by treating zirconia with chlorosulfonic acid, which results in a high sulfur content while preserving the desirable tetragonal phase of zirconia, leading to enhanced superacidity compared to conventionally prepared sulfated zirconia. researchgate.net Sulfated zirconia itself is another effective solid acid catalyst used in the Claisen rearrangement of allyl aryl ethers, demonstrating the versatility of zirconia-based materials in this transformation. ias.ac.inresearchgate.net The high activity of these catalysts is often attributed to their bifunctional nature, possessing both Lewis and Brønsted acid sites. rsc.orgmdpi.com

Catalyst Reusability and Selectivity Optimization

A critical advantage of using heterogeneous catalysts is their potential for reuse, which is crucial for developing sustainable and economical chemical processes.

UDCaT-5: In studies on the rearrangement of both Allyl 2,6-dimethylphenyl ether and Allyl 4-methoxyphenyl ether, UDCaT-5 was found to be reusable without a significant loss of activity or its exceptional 100% selectivity toward the ortho-allyl phenol (B47542) product. begellhouse.combegellhouse.comresearchgate.net

Supported Heteropolyacids: The 20% (w/w) DTP/HMS catalyst used for the rearrangement of Allyl 4-tert-butylphenyl ether was also shown to be reusable and maintained 100% selectivity for 2-allyl-4-tert-butylphenol. ias.ac.in

The optimization of selectivity is paramount in fine chemical synthesis. For the Claisen rearrangement of substituted allyl phenyl ethers, the use of catalysts like UDCaT-5 and supported HPAs consistently yields the thermodynamically favored ortho-rearranged product with 100% selectivity. ias.ac.inbegellhouse.combegellhouse.com This avoids the formation of byproducts and simplifies downstream processing. The reaction mechanism on these solid acids is believed to involve the chemisorption of the ether's oxygen atom onto an acid site, followed by an intramolecular rearrangement of the allyl group to the ortho position, and subsequent desorption of the product. acs.org

Transition Metal Catalysis

While acid catalysis is common for the Claisen rearrangement, transition metal catalysis opens avenues for other transformations of allyl aryl ethers. Transition metals can activate allylic substrates, including ethers, to facilitate a range of reactions, such as allylic substitution. researchgate.net Although less common for simple rearrangement, transition metal complexes can catalyze formal rearrangement processes. For instance, palladium(II) salts are known to catalyze Overman-type rearrangements of allylic compounds. nih.gov

The development of transition-metal-catalyzed reactions often focuses on allylic functionalization. nsf.govnih.gov For allyl aryl ethers, this can involve the formation of a π-allylmetal intermediate, which can then react with various nucleophiles. rsc.org While specific examples involving Allyl 3,5-dimethylphenyl ether are not prominent in the literature, general methodologies using palladium, copper, and other metals for the transformation of allyl ethers are well-established. acsgcipr.org These reactions are valuable for creating diverse C-C, C-N, and C-O bonds under often mild conditions. researchgate.net

Catalytic Epoxidation of Allyl Ethers

The epoxidation of the allylic double bond in molecules such as this compound is a fundamental transformation that introduces a highly reactive and synthetically versatile epoxide functionality. This process is often facilitated by transition metal catalysts, which can offer high efficiency and selectivity.

Role of Specific Transition Metal Catalysts

While specific studies detailing the epoxidation of this compound are not extensively documented in publicly available literature, the general principles of catalytic epoxidation of aryl allyl ethers provide a framework for understanding potential synthetic routes. Transition metal complexes, particularly those of molybdenum, are known to be effective catalysts for the epoxidation of aryl allyl ethers. For instance, the use of molybdenum hexacarbonyl, Mo(CO)₆, in the presence of an oxidizing agent like tert-butyl hydroperoxide, has been shown to facilitate this transformation. This catalytic system is understood to proceed via the formation of a high-valent metal-oxo species which then acts as the oxygen transfer agent to the alkene.

The general reaction can be represented as follows:

Ar-O-CH₂-CH=CH₂ + Oxidant --[Transition Metal Catalyst]--> Ar-O-CH₂-CH(O)CH₂

The efficiency of such reactions can be influenced by factors including the nature of the solvent, reaction temperature, and the specific combination of catalyst and oxidant. High yields, often exceeding 70-90%, and high selectivity towards the epoxide product are achievable under optimized conditions.

Catalysis in Linear Cross-Dimerization and Hydrovinylation

Linear cross-dimerization and hydrovinylation are powerful carbon-carbon bond-forming reactions that can significantly increase molecular complexity. These reactions, when applied to substrates like this compound, can lead to the formation of valuable elongated or vinylated aromatic compounds.

Activity of Nickel(II) and Cobalt(II) Systems

Currently, there is a lack of specific research in the public domain detailing the linear cross-dimerization or hydrovinylation of this compound using Nickel(II) and Cobalt(II) catalytic systems. General studies on related substrates suggest that these first-row transition metals can be active catalysts for such transformations, often requiring specific ligand environments to control selectivity and reactivity.

Palladium(II) and Ruthenium(0) Catalytic Systems

Asymmetric Catalytic Transformations

The introduction of chirality into molecules is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds. Asymmetric catalysis provides an elegant and efficient means to achieve this, and the allylic functional group in this compound presents an ideal handle for such transformations.

Ligand Design Incorporating Dimethylphenyl Moieties

The design of chiral ligands is central to the success of asymmetric catalysis. While there is no specific literature detailing the design of ligands incorporating dimethylphenyl moieties for the express purpose of asymmetric transformations on this compound, the principles of ligand design offer insights into how such a system might be constructed. The steric and electronic properties of the dimethylphenyl group could be strategically employed within a ligand scaffold to create a chiral pocket around the metal center. This, in turn, could influence the facial selectivity of a nucleophilic attack or the stereochemical outcome of an insertion reaction involving the allyl group of the substrate. The development of such tailored ligands remains an area of potential research for achieving high enantioselectivity in the catalytic functionalization of this compound.

Nanostructured Catalysis

Nanostructured catalysts have garnered significant attention in chemical synthesis due to their high surface-area-to-volume ratio and unique electronic properties, which often lead to enhanced catalytic activity and selectivity. These materials, with dimensions on the nanoscale, provide a high density of active sites for catalytic transformations.

Application in Allyl Aryl Ether Isomerization Reactions

The isomerization of allyl aryl ethers is a crucial transformation in organic synthesis, yielding valuable vinyl ether or allyl phenol derivatives. Nanostructured catalysts have proven to be effective in promoting this reaction under milder conditions than traditional catalysts.

A novel nanostructured catalyst comprising iron supported on a silica-titania (Fe/SiO₂·TiO₂) matrix has been investigated for its efficacy in the isomerization of allyl aryl ethers. researchcommons.org The composite silica-titania support provides a stable and high-surface-area platform for the catalytically active iron species.

Catalyst Preparation and Characterization

The Fe/SiO₂·TiO₂ catalytic system is synthesized by impregnating a silica-titania support with an iron salt, such as ferric chloride hexahydrate (FeCl₃·6H₂O). researchcommons.org The mixture is then heated and dried to yield the final nanocatalyst. researchcommons.org

Isomerization of this compound

While specific studies on this compound are not extensively documented in the reviewed literature, the performance of the Fe/SiO₂·TiO₂ nanocatalyst has been demonstrated in the closely related isomerization of allyl phenyl ether. researchcommons.org The reaction proceeds via a proposed cyclic transition state, leading to the formation of the corresponding o-allylphenol. researchcommons.org

The reaction is typically carried out by heating a solution of the allyl aryl ether in the presence of a catalytic amount of the Fe/SiO₂·TiO₂ nanocatalyst. researchcommons.org The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). researchcommons.org

Research Findings

In a study involving the isomerization of allyl phenyl ether using the Fe/SiO₂·TiO₂ nanocatalyst, the following observations were made:

The reaction proceeded efficiently under relatively mild conditions (90-95 °C). researchcommons.org

The formation of the o-allylphenol product was identified within an hour of reaction time. researchcommons.org

The composition of the product mixture was further analyzed using chromato-mass spectroscopy. researchcommons.org

The table below summarizes the key parameters and findings from the study on the isomerization of allyl phenyl ether, which serves as a model for the expected transformation of this compound under similar catalytic conditions.

Table 1: Isomerization of Allyl Phenyl Ether using Fe/SiO₂·TiO₂ Nanocatalyst

| Parameter | Details |

| Catalyst | Fe/SiO₂·TiO₂ |

| Substrate | Allyl phenyl ether |

| Reaction Temperature | 90-95 °C |

| Primary Product | o-allylphenol |

| Monitoring Technique | Thin-Layer Chromatography (TLC) |

| Analytical Technique | Chromato-mass Spectroscopy |

The use of this iron-based nanocatalyst represents a cost-effective and efficient alternative to catalysts based on more expensive precious metals for this class of organic transformations. researchcommons.org

Computational and Theoretical Studies of Allyl 3,5 Dimethylphenyl Ether

Quantum Chemical Analysis of Reaction Mechanisms

Quantum chemical methods are instrumental in elucidating the electronic and geometric changes that occur during a chemical reaction. By modeling the interactions of electrons and nuclei, these techniques can map out reaction pathways, identify transient states, and explain the underlying principles governing chemical reactivity.

The Claisen rearrangement, a significant pericyclic reaction for allyl aryl ethers, can be meticulously detailed using Bonding Evolution Theory (BET), which combines the topological analysis of the Electron Localization Function (ELF) with catastrophe theory. For the related compound allyl phenyl ether, this analysis reveals that the reaction mechanism is a complex, multi-step process. rsc.org The ELF allows for the visualization of bond formation and cleavage by partitioning the molecular space into regions of localized electron pairs, such as chemical bonds and lone pairs. researchgate.netjussieu.fr

The rearrangement of an allyl phenyl ether analog is shown to proceed through several distinct steps characterized by specific electronic catastrophes (changes in the topology of the ELF gradient field). The process involves the cleavage of the C-O bond and the formation of a new C-C bond between the allyl group and the phenyl ring. rsc.org ELF analysis demonstrates the dearomatization of the phenyl ring during the reaction, evidenced by the localization of C=C double bonds. A key feature identified is the non-bonding electron density at the ortho-carbon of the ring in the transition state, which acts as a "bridgehead" for the formation of the new C-C bond. rsc.org This detailed mechanistic insight is crucial for understanding the reactivity of substituted analogs like Allyl 3,5-dimethylphenyl ether.

The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. rug.nl Mapping the PES allows for the identification of stable molecules (reactants, products, intermediates) as minima on the surface and transition states as first-order saddle points. core.ac.uk These transition states represent the energy barriers that must be overcome for a reaction to occur.

For reactions involving allyl systems, such as the Claisen rearrangement or radical-mediated processes, high-level quantum chemical calculations are used to locate and characterize the geometries and energies of transition states. nih.gov For instance, in the Claisen rearrangement of allyl phenyl ether, computational studies have identified two transition states along the reaction coordinate, corroborating a rsc.orgrsc.org-sigmatropic rearrangement mechanism. By calculating the energy difference between the reactants and the transition state, the activation energy for the reaction can be determined, providing critical information about the reaction kinetics. researchgate.net

Table 1: Key Features of Potential Energy Surface Mapping

| Feature | Description | Significance |

|---|---|---|

| Minima | Correspond to the stable structures of reactants, products, and any intermediates. | Identifies the starting and ending points of a reaction step. |

| Saddle Points | Represent transition states, the highest energy point along the minimum energy path. | Determines the activation energy and the kinetic feasibility of a reaction. |

| Reaction Path | The minimum energy pathway connecting reactants to products via the transition state. | Elucidates the step-by-step geometric changes during the reaction. |

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. It has been effectively applied to investigate hydrogen abstraction reactions (HAR) in allyl-type monomers, which are crucial initial steps in many polymerization and radical-driven processes. nih.govnih.gov Studies on allyl ethers have shown they possess higher reactivity in HAR compared to other allyl monomers. frontiersin.org This increased reactivity is a key factor in processes like photo-driven [3+2] cyclization, which can accelerate polymerization by avoiding degradative chain transfer. nih.govnih.gov

In a typical HAR involving an allyl ether, a radical species (the hydrogen acceptor) removes a hydrogen atom from the methylene (B1212753) carbon of the allyl group (the hydrogen donor) to form a primary allyl radical. nih.govfrontiersin.org DFT calculations are used to determine the geometries of the reactants, transition state, and products, as well as the activation energy (Ea) of the reaction. nih.gov Lower activation energies in allyl ether systems compared to other allyl compounds explain their enhanced polymerization properties. frontiersin.org

Solvent can significantly influence the rates and mechanisms of chemical reactions. Computational models, particularly DFT combined with polarizable continuum models (PCM), are employed to quantify these effects. mdpi.com For the hydrogen abstraction reaction of allyl ethers, studies have shown that solvents can alter the reaction energetics. nih.govnih.gov

Calculations performed in the gas phase versus different solvents (such as water, methanol, and DMSO) reveal changes in the activation energy. For instance, in the reaction between an allyl ether and a benzoyl radical, the activation barrier was found to be lower in a water solvent compared to the gas phase. nih.gov This suggests that polar solvents can stabilize the transition state more effectively than the reactants, thereby lowering the activation energy and accelerating the reaction. The ability to computationally predict these effects is vital for optimizing reaction conditions. nih.govresearchgate.net

Table 2: Illustrative DFT Data on Solvent Effects on Activation Energy (Ea) for Hydrogen Abstraction in an Allyl Ether System

| Phase/Solvent | Activation Energy (Ea) (kcal/mol) |

|---|---|

| Gas Phase | 20.20 |

| Water | 17.92 |

| Methanol | 18.50 |

| DMSO | 18.75 |

Data is illustrative based on findings for similar allyl ether systems. nih.gov

To gain deeper insight into the electronic factors driving hydrogen abstraction, various structural orbital analyses are performed. These tools help visualize and quantify aspects of the molecular electronic structure. nih.govnih.gov

Electrostatic Potential (ESP): ESP maps illustrate the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting sites of interaction between the allyl ether and radical species.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These topological analyses provide a detailed picture of electron pairing and localization. nih.govnih.gov In the context of HAR, they can be used to analyze the electronic structure of the transition state, showing the degree of bond breaking (C-H) and bond formation (H-radical) at this critical point. nih.gov

These analyses, combined with transition state theory and distortion/interaction models, provide a comprehensive understanding of the factors controlling the reactivity of allyl ethers in hydrogen abstraction reactions. nih.gov

Density Functional Theory (DFT) Studies of Hydrogen Abstraction Reactions

Molecular Dynamics and Conformational Analysis

This compound possesses significant conformational flexibility due to rotations around several single bonds, including the C-O ether linkages and the C-C bonds of the allyl group. Understanding the conformational landscape is crucial as different conformers can exhibit different reactivities.

Computational studies on analogous molecules like allyl ethyl ether, using methods such as DFT combined with microwave spectroscopy, have revealed complex potential energy surfaces with multiple stable conformers existing in equilibrium. nih.gov For allyl ethyl ether, at least three low-energy conformers were identified experimentally, differing primarily in the arrangement of the allyl side chain. nih.gov

For this compound, a similar computational approach would predict a variety of stable conformers. The relative energies of these conformers would be determined by a balance of steric interactions (e.g., between the allyl group and the methyl groups on the phenyl ring) and subtle electronic effects like hyperconjugation. Molecular dynamics simulations could then be used to study the dynamic interconversion between these conformers and how their populations might change with temperature, providing a complete picture of the molecule's structural dynamics.

Table 3: Potential Rotational Isomers in this compound

| Torsional Angle | Description | Expected Conformers |

|---|---|---|

| C-C-O-C | Rotation around the ether bond | Can lead to different orientations of the allyl group relative to the phenyl ring. |

| C-C=C | Rotation around the C-C single bond of the allyl group | Can result in gauche and anti conformers. |

| Phenyl-O | Rotation around the aryl C-O bond | Influences the planarity and interaction with the allyl chain. |

Conformational Landscape of Allyl Aryl Ethers

Research on analogous molecules like allyl ethyl ether has shown that a rich equilibrium of numerous stable conformers can exist within a small energy window, often within 14 kJ/mol of the global minimum. nih.govillinois.edu The relative energies of these conformers are dictated by a delicate balance of steric hindrance, electrostatic interactions, and subtle stereoelectronic effects, such as hyperconjugation. nih.govillinois.edu For this compound, the primary dihedral angles that define the major conformers are:

ω₁ (C-C-O-C): Describes the orientation of the allyl group relative to the phenyl ring.

ω₂ (C-O-C-C): Defines the rotation around the bond connecting the oxygen to the allyl group's CH₂.

ω₃ (O-C-C=C): Describes the orientation of the vinyl group.

Computational scans of these dihedral angles allow for the mapping of the potential energy surface and the identification of low-energy conformers. The interactions involving the lone pairs on the ether's oxygen atom with the organic side chains play a crucial role in determining the favored geometries and the energy ordering of the conformers. nih.gov

Table 1: Representative Conformational Data for Allyl Aryl Ethers This table presents a generalized view of the types of data obtained from conformational analysis. Specific values for this compound require dedicated computational studies.

| Conformer | Dihedral Angle (ω₁) | Dihedral Angle (ω₂) | Relative Energy (kJ/mol) | Population (%) |

| I | ~0° (planar) | ~180° (anti) | 0.00 | 45 |

| II | ~90° (gauche) | ~180° (anti) | 2.5 | 30 |

| III | ~0° (planar) | ~60° (gauche) | 5.0 | 15 |

| IV | ~90° (gauche) | ~60° (gauche) | 7.5 | 10 |

Spectroscopic Property Prediction and Simulation

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of molecules. By simulating spectra computationally, researchers can assign experimental signals, understand the underlying molecular vibrations and electronic transitions, and confirm structural assignments.

Theoretical Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Computational methods can accurately predict the NMR and UV-Vis spectra for molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP, is a standard approach for calculating theoretical ¹H and ¹³C NMR chemical shifts. scielo.org.zaresearchgate.net These calculations provide a theoretical spectrum that can be compared with experimental data to aid in the assignment of complex spectra and to verify the molecular structure. scielo.org.za The accuracy of the predicted shifts depends on the chosen level of theory, basis set, and whether solvent effects are included in the model.

Table 2: Illustrative Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts (ppm) Data is representative and illustrates the application of computational methods. Experimental values can be found in spectral databases.

| Proton | Calculated (GIAO) | Experimental |

| Aromatic CH | 6.75 | 6.68 |

| Allyl =CH- | 6.10 | 6.05 |

| Allyl =CH₂ | 5.35 | 5.41 |

| Allyl =CH₂ | 5.20 | 5.26 |

| Allyl O-CH₂ | 4.55 | 4.52 |

| Aryl CH₃ | 2.30 | 2.29 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be simulated using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.za This method calculates the excitation energies and oscillator strengths for transitions from the ground state to various excited states. The results can predict the wavelength of maximum absorption (λ_max) and provide insight into the nature of the electronic transitions, such as π→π* or n→π* transitions within the aromatic ring and allyl group.

Electronic Structure and Reactivity Descriptors

Computational chemistry allows for the detailed analysis of a molecule's electronic structure, providing quantitative measures that help predict its reactivity.

Atomic Charge Analysis (e.g., Mulliken, Löwdin, Hirshfeld, Natural Population Analysis)

Atomic charge analysis methods partition the total electron density of a molecule among its constituent atoms, assigning partial charges. researchgate.net These charges are not physical observables but provide a useful model for understanding electrostatic potential and predicting sites susceptible to nucleophilic or electrophilic attack. Several schemes exist, including Mulliken, Löwdin, Hirshfeld, and Natural Population Analysis (NPA), each with its own theoretical basis. For this compound, these analyses would typically show a significant negative charge on the electronegative oxygen atom and varying partial positive charges on the adjacent carbon atoms.

Table 3: Hypothetical Atomic Charges for Key Atoms in this compound This table illustrates the type of output from different charge models. Values are for conceptual purposes only.

| Atom | Mulliken Charge | Löwdin Charge | Hirshfeld Charge | NPA Charge |

| Ether Oxygen | -0.55 | -0.40 | -0.25 | -0.50 |

| Phenyl C (attached to O) | +0.30 | +0.20 | +0.10 | +0.25 |

| Allyl C (attached to O) | +0.15 | +0.10 | +0.05 | +0.12 |

Applications of Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. scielo.org.za For this compound, the HOMO is expected to have significant π-character localized on the electron-rich dimethylphenyl ring, while the LUMO would likely be a π* orbital distributed over the aromatic system and the allyl double bond.

Table 4: Representative Frontier Molecular Orbital Data Values are illustrative of typical results from DFT calculations.

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap | 5.60 |

Computational Determination of Bond Dissociation Energies

Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically cleave a bond in the gas phase. Computational methods can provide reliable estimates of BDEs for various bonds within a molecule. This data is critical for predicting the thermal stability of a compound and understanding its potential reaction mechanisms, particularly those involving radical intermediates. For this compound, key BDEs of interest include the cleavage of the C-O ether bonds and the C-H bonds, especially the allylic C-H bond, which is often weaker and a site of radical abstraction. researchgate.net

Table 5: Calculated Bond Dissociation Energies (BDE) for Key Bonds Values are representative and based on known BDEs for similar structural motifs.

| Bond | BDE (kJ/mol) |

| Aryl-O Bond | ~420 |

| Allyl-O Bond | ~240 |

| Allylic C-H Bond | ~365 |

| Vinylic C-H Bond | ~460 |

| Aromatic C-H Bond | ~470 |

Advanced Applications in Chemical Synthesis and Materials

Role as Advanced Organic Synthesis Intermediates

The dual functionality of Allyl 3,5-dimethylphenyl ether makes it a valuable intermediate for synthesizing more complex chemical structures. The reactivity of the allyl group, in particular, can be precisely controlled to build intricate molecular frameworks.

Precursors for γ,δ-Unsaturated Carbonyl Compounds

A primary application of allyl aryl ethers, including this compound, is in the synthesis of γ,δ-unsaturated carbonyl compounds through a-sigmatropic rearrangement known as the Claisen rearrangement. This powerful carbon-carbon bond-forming reaction involves the concerted intramolecular reorganization of the ether upon heating.

When this compound is heated, it rearranges to form an ortho-allylphenol intermediate, which then tautomerizes to the more stable phenolic form. However, the initial rearrangement can also be directed to form γ,δ-unsaturated aldehydes or ketones. For instance, iridium complexes can catalyze the conversion of allyl ethers into γ,δ-unsaturated carbonyl compounds. This process is believed to occur through a double bond migration to form an allyl vinyl ether, which then undergoes the Claisen rearrangement. This method provides an efficient route to γ,δ-unsaturated aldehydes, which are otherwise challenging to synthesize.

| Reactant Class | Reaction | Product Class | Catalyst/Conditions |

| Allyl Aryl Ether | Claisen Rearrangement | γ,δ-Unsaturated Carbonyl | Heat or Lewis Acid |

| Allyl Homoallyl Ether | Catalytic Rearrangement | γ,δ-Unsaturated Carbonyl | Iridium Complexes, Toluene, 100°C |

Building Blocks for Complex Molecular Architectures

The allyl and substituted phenyl moieties of this compound serve as handles for constructing more elaborate molecules. The allyl group, in particular, is a versatile functional group that can undergo a wide array of chemical transformations. These reactions allow for chain extension and the introduction of new functionalities, making allyl ethers valuable building blocks in organic synthesis.

The double bond of the allyl group can participate in various addition reactions, while the adjacent methylene (B1212753) group can be functionalized through radical-mediated processes. This reactivity enables the integration of the 3,5-dimethylphenoxy moiety into larger, more complex molecular structures, which is a key strategy in the synthesis of natural products and novel organic materials.

Synthesis of Glycidyl (B131873) Ethers for Specialized Materials

The conversion of the allyl group in this compound into an epoxide ring yields the corresponding glycidyl ether. This transformation is a critical step in producing specialized materials like adhesives, sealants, and coatings. The resulting aryl glycidyl ether combines the thermal stability of the aromatic ring with the high reactivity of the epoxide group.

The synthesis can be achieved through the epoxidation of the allyl double bond. Another common industrial method involves a two-step process where an alcohol reacts with epichlorohydrin (B41342) in the presence of a catalyst to form a chlorohydrin intermediate, which is then treated with a base to close the ring and form the glycidyl ether. These glycidyl ethers are important monomers and intermediates in organic synthesis.

Polymer and Resin Chemistry

The presence of the polymerizable allyl group allows this compound to be used in the formulation of polymers and resins with tailored properties.

Utilization as Monomers for High-Performance Polymer Production

Allyl ethers, including aromatic variants like this compound, can be used as monomers in the production of polymers. The resulting polymers, poly(allyl phenyl ether)s, can exhibit high refractive indices and hydrophobicity, making them suitable for optical applications and specialty coatings. The polymerization of allyl monomers can be initiated by radical or cationic initiators. For example, the polymerization of allyl(vinyl phenyl) ethers with boron trifluoride etherate has been shown to produce soluble polymers with pendant allyl groups. The incorporation of aromatic ether moieties into polymer backbones is a strategy for developing high-performance materials with excellent thermal resistance and desirable electronic properties.

Role of Allyl Ethers in Cyclization and Polymerization Processes

The polymerization of allyl ether monomers often proceeds through mechanisms that are distinct from typical vinyl monomer polymerization. Due to the high electron density of the double bond in allyl ethers, traditional free-radical addition polymerization is often difficult to achieve.

A more prevalent mechanism is a radical-mediated cyclization (RMC). This process typically involves three key steps:

Hydrogen Abstraction: A radical initiator abstracts a hydrogen atom from the methylene group adjacent to the ether oxygen, creating a stabilized allyl ether radical.

Cyclization: This radical then reacts with the double bond of a second allyl ether molecule, forming a five-membered cyclopentane-like ring radical.

Chain Propagation: The newly formed ring radical abstracts a hydrogen from another monomer molecule, propagating the chain and forming a cyclolinear polymer structure.

This radical-mediated cyclization mechanism provides a new pathway for creating polymer architectures and avoids the common issue of degradative chain transfer that can limit the molecular weight of polymers made from allyl monomers.

Chiral Chemistry and Separation Science

The 3,5-dimethylphenyl structural motif, a key feature of this compound, plays a significant role in the fields of chiral chemistry and separation science. Its unique electronic and steric properties are leveraged in the development of materials for separating enantiomers and in the design of molecules that facilitate asymmetric chemical transformations.

Development of Chiral Stationary Phases for High-Performance Liquid Chromatography (HPLC)

The separation of enantiomers is a critical task in the pharmaceutical and chemical industries. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary method for achieving these separations mdpi.com. The 3,5-dimethylphenyl group is a fundamental component in one of the most successful and widely used classes of CSPs: polysaccharide-based phases nih.gov. These CSPs are renowned for their broad applicability and high enantioselectivity nih.govsigmaaldrich.com.

The underlying principle of these CSPs is the creation of a chiral environment where enantiomeric molecules can interact differently. The 3,5-dimethylphenyl carbamate (B1207046) derivative of cellulose (B213188), when coated onto a support like silica (B1680970) or zirconia, forms a chiral selector with grooves and cavities sigmaaldrich.comnih.gov. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector sigmaaldrich.com. The phenyl ring and carbamate groups of the 3,5-dimethylphenyl carbamate units provide the necessary sites for these interactions sigmaaldrich.com. The choice of the 3,5-dimethylphenyl substituent, in particular, has been found to be highly effective, affording CSPs that can resolve a vast range of racemic compounds researchgate.net.

The most prominent application of the 3,5-dimethylphenyl group in this context is in Cellulose tris(3,5-dimethylphenylcarbamate), often abbreviated as CDMPC mdpi.comsigmaaldrich.com. This material is synthesized by reacting cellulose with an excess of 3,5-dimethylphenyl isocyanate, which converts the hydroxyl groups on the glucose units of the cellulose polymer into 3,5-dimethylphenyl carbamate groups mdpi.com.

The resulting polymer is then physically coated or chemically bonded onto a porous silica gel support to create the CSP for HPLC columns sigmaaldrich.comresearchgate.netscientific.net. Research has shown that several factors influence the chiral recognition ability of these CDMPC-based CSPs:

Degree of Polymerization (DP): The length of the cellulose polymer chain affects enantioselectivity. Studies have indicated that a certain minimum DP is required to achieve optimal chiral recognition, with abilities leveling off for higher DP values mdpi.com.

Support Material: While silica gel is the most common support, other materials like zirconia have also been used, offering high stability under normal-phase conditions nih.gov.

Coating Process: The method of coating the CDMPC onto the support, including the solvent used and the amount of polymer deposited, can significantly impact the performance and efficiency of the resulting CSP researchgate.net.

The effectiveness of Cellulose tris(3,5-dimethylphenylcarbamate) has made it one of the most popular and versatile chiral stationary phases for the separation of enantiomers nih.gov.

| Degree of Polymerization (DP) | Relative Chiral Recognition Ability | Observation |

|---|---|---|

| 7 | Low | Lower recognition compared to higher oligomers. |

| 11 | Moderate | Lower recognition compared to higher oligomers. |

| 18 | High | Exhibits chiral recognition similar to higher DP derivatives. |

| 52 | High | Similar recognition ability to the highest DP cellulose tested. |

| 124 | High | Represents the baseline for microcrystalline cellulose derivative. |

Design of Ligands for Asymmetric Catalysis

In asymmetric catalysis, chiral ligands are used to direct a metal catalyst to produce one enantiomer of a product in preference to the other. Aryl allyl ethers and their derivatives are valuable precursors and structural motifs in the synthesis of such ligands nih.govsemanticscholar.org. Palladium-catalyzed asymmetric allylic substitution is a powerful method for forming carbon-carbon and carbon-heteroatom bonds unideb.hu.

The development of these reactions relies heavily on the design of chiral ligands that coordinate to the metal center, creating a chiral environment around the catalytic site. While this compound itself is not typically used directly as a ligand, the structural components are relevant. For instance, chiral monophosphine ligands (MOPs) featuring biaryl axial chirality have proven highly effective in palladium-catalyzed asymmetric allylic substitution reactions uwindsor.ca. These ligands often contain substituted aryl groups on the phosphorus atom, and the electronic and steric nature of these groups is crucial for inducing high enantioselectivity. The 3,5-dimethylphenyl group is a common substituent used in ligand design to fine-tune these properties.

Furthermore, the asymmetric synthesis of functionalized aryl allyl ethers has been achieved through organocatalysis, providing access to chiral building blocks that can be further elaborated into more complex molecules, including potential ligands nih.govsemanticscholar.org.

Fine Chemical and Specialty Product Synthesis

This compound, as a member of the allyl aryl ether class, is a versatile starting material for the synthesis of a variety of fine chemicals and specialty products. Its reactivity is dominated by the allyl group and the aromatic ring, allowing for a range of chemical transformations.

Formation of Heterocyclic Compounds from Allyl Aryloxyethers

A cornerstone reaction of allyl aryl ethers is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction wikipedia.org. When heated, this compound undergoes a sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement to yield 2-allyl-3,5-dimethylphenol (B8795693) byjus.comlibretexts.org. This transformation proceeds through a concerted, intramolecular mechanism involving a cyclic six-membered transition state wikipedia.orglibretexts.org.

The reaction pathway is as follows:

sigmaaldrich.comsigmaaldrich.com-Sigmatropic Rearrangement: The allyl group migrates from the ether oxygen to the ortho position of the aromatic ring. This step is concerted, meaning all bond breaking and bond forming occurs simultaneously byjus.comlibretexts.org. This initially forms a non-aromatic dienone intermediate libretexts.org.

Tautomerization: The intermediate quickly tautomerizes to restore the aromaticity of the ring, yielding the stable ortho-allylphenol product byjus.com.

The resulting 2-allyl-3,5-dimethylphenol is a highly valuable intermediate. The newly installed allyl group and the adjacent hydroxyl group can be used as handles for further chemical manipulation, including the construction of heterocyclic rings. For example, the double bond of the allyl group can undergo oxidation, cyclization, or other addition reactions, while the phenolic hydroxyl group can participate in cyclization reactions to form oxygen-containing heterocycles like furans or pyrans.

Derivatization into Various Functionalized Organic Compounds

Beyond the Claisen rearrangement, this compound and its products can be converted into a diverse array of functionalized organic compounds. The preparation of the ether itself is a derivatization of 3,5-dimethylphenol (B42653), typically achieved through a Williamson ether synthesis by reacting the sodium salt of the phenol (B47542) with an allyl halide like allyl bromide wikipedia.org.

The product of the Claisen rearrangement, 2-allyl-3,5-dimethylphenol, serves as a platform for further functionalization. For instance, a synthetic sequence starting from the related 2-allylphenol (B1664045) has been reported to produce highly functionalized anilines. This multi-step process involves:

Nitration: Introduction of a nitro group onto the aromatic ring.

Bromination: Selective addition of a bromine atom.

Allylation: Etherification of the phenolic hydroxyl group.

Reduction: Conversion of the nitro group to an amino group to yield the final functionalized aniline (B41778) derivative mdpi.com.

This demonstrates how the basic allyl aryloxyether framework can be systematically built upon to access complex molecules with specific functional groups, making it a valuable starting point in organic synthesis mdpi.com.

| Starting Material Class | Reaction Type | Key Reagents | Product Class | Reference |

|---|---|---|---|---|

| 3,5-Dimethylphenol | Williamson Ether Synthesis | Allyl Bromide, Base | This compound | wikipedia.org |

| This compound | Claisen Rearrangement | Heat | 2-Allyl-3,5-dimethylphenol | byjus.comlibretexts.org |

| 2-Allylphenol | Nitration | HNO₃/H₂SO₄ | 2-Allyl-6-nitrophenol | mdpi.com |

| 2-Allyl-6-nitrophenol | Bromination | N-Bromosuccinimide | 4-Bromo-2-allyl-6-nitrophenol | mdpi.com |

| Substituted Nitrophenol | Reduction | Zn, NH₄Cl | Substituted Aniline | mdpi.com |